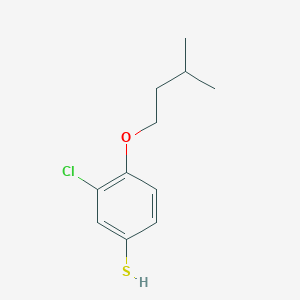

3-Chloro-4-(isopentyloxy)benzenethiol

Description

3-Chloro-4-(isopentyloxy)benzenethiol is a substituted benzenethiol derivative characterized by a benzene ring functionalized with three groups: a chlorine atom at the 3-position, an isopentyloxy (branched C5 alkoxy) group at the 4-position, and a thiol (-SH) group at the 1-position. This structure combines electron-withdrawing (chloro) and electron-donating (alkoxy) substituents, which influence its electronic properties, solubility, and reactivity. The thiol group enables strong chemisorption on metal surfaces, making it relevant in surface chemistry and nanotechnology applications .

Properties

IUPAC Name |

3-chloro-4-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClOS/c1-8(2)5-6-13-11-4-3-9(14)7-10(11)12/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXESLCJYXJAJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(isopentyloxy)benzenethiol typically involves the substitution of a hydrogen atom on the benzene ring with a chlorine atom and an isopentyloxy group. One common method involves the reaction of 3-chlorophenol with isopentyl bromide in the presence of a base, followed by thiolation using thiourea or another sulfur source under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(isopentyloxy)benzenethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :

3-Chloro-4-(isopentyloxy)benzenethiol has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it may interact with biological targets relevant to drug design. For instance, compounds with similar structures have shown promise as enzyme inhibitors and receptor modulators, which are crucial in the development of therapies for various diseases.

Case Study: Anticancer Activity :

Research has indicated that derivatives of benzenethiols can exhibit anticancer properties. A study demonstrated that compounds with similar thiol functionalities can induce apoptosis in cancer cell lines through mechanisms such as caspase activation and mitochondrial pathway modulation. This suggests that this compound may be explored further for its anticancer potential, particularly in targeting specific cancer types.

Materials Science

Synthesis of Functional Materials :

The compound can serve as a precursor in the synthesis of functional materials, including polymers and coatings. Its thiol group allows for thiol-ene click chemistry, which is a valuable reaction in creating cross-linked networks that enhance material properties such as durability and chemical resistance.

Table 1: Comparison of Material Properties

| Property | This compound | Other Thiol Compounds |

|---|---|---|

| Reactivity | High (due to thiol group) | Variable |

| Thermal Stability | Moderate | High/Moderate |

| Solubility | Soluble in organic solvents | Varies |

Environmental Science

Pollution Remediation :

Thiols are known for their ability to chelate heavy metals, making this compound a candidate for environmental applications such as pollution remediation. Its potential to bind with toxic metals could facilitate the development of methods for removing contaminants from soil and water.

Biochemical Applications

Biological Activity :

The compound's structure suggests it could interact with biological systems, potentially affecting enzyme activity or cellular signaling pathways. Research into similar compounds has shown that chlorinated phenols can exhibit antimicrobial properties, indicating that this compound may also possess similar activities.

Case Study: Antimicrobial Effects :

A comparative study found that chlorinated benzenes demonstrated significant antimicrobial activity against various bacterial strains. This positions this compound as a candidate for further exploration in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(isopentyloxy)benzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and isopentyloxy groups can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-Chloro-4-(isopentyloxy)benzenethiol with structurally related benzenethiols and halogenated aromatic compounds:

*Calculated based on substituent contributions.

Key Observations:

- Electronic Effects : The chloro group withdraws electron density, while the alkoxy group donates electrons, creating a polarized aromatic system. This contrasts with 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline , where the fluorine atom further enhances electron withdrawal, affecting reactivity in coupling reactions .

- Surface Adsorption : Compared to unsubstituted benzenethiol, the bulky isopentyloxy group may reduce packing density in SAMs on Au(111), as seen in DFT studies of substituted benzenethiols .

Reactivity and Binding Modes

- Thiol-Metal Interactions : Benzenethiols chemisorb on gold via Au-S bonds, but steric hindrance from substituents (e.g., isopentyloxy) can alter adsorption geometry. For example, 3-Chloro-4-(pyridin-2-ylmethoxy)benzenamine analogs exhibit conformational changes in binding to kinase targets, suggesting substituent bulk impacts molecular recognition .

- Chemical Stability : Thiols are prone to oxidation, but electron-withdrawing groups (e.g., Cl) may stabilize the -SH group compared to electron-donating substituents.

Research Findings from Analogous Systems

- Surface-Enhanced Raman Scattering (SERS): Substituted benzenethiols adsorbed on Ag/Au nanoparticles show enhanced Raman signals (~10<sup>14</sup>–10<sup>15</sup> enhancement factors) due to localized surface plasmon resonance . The target compound’s chloro and alkoxy groups could modulate SERS activity by altering charge-transfer interactions .

- Pharmaceutical Relevance : Compounds like 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline are intermediates in kinase inhibitors, where substituent bulk and electronics influence binding to hydrophobic pockets .

Biological Activity

3-Chloro-4-(isopentyloxy)benzenethiol, a compound with potential biological activity, has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a thiol group (-SH), which is known for its reactivity and ability to form disulfides, making it a significant player in biochemical interactions. The presence of the chlorine atom and the isopentyloxy group contributes to its unique chemical properties, influencing its biological activity.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.76 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its thiol group, which can interact with various biomolecules. This interaction may lead to the modulation of enzyme activities and receptor binding, influencing cellular signaling pathways.

- Antioxidant Activity : The thiol group can scavenge free radicals, thus exhibiting antioxidant properties that may protect cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes, such as Rho kinase, which is implicated in smooth muscle contraction and various cardiovascular diseases .

- Anticancer Potential : Research indicates that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting cell proliferation .

Case Studies

- Rho Kinase Inhibition : A study highlighted the potential of compounds similar to this compound as Rho kinase inhibitors. These inhibitors are beneficial in treating conditions like hypertension and vascular disorders due to their smooth muscle relaxant effects .

- Antimicrobial Properties : Another investigation focused on the antimicrobial activity of thiol-containing compounds, suggesting that this compound could exhibit similar effects against pathogenic bacteria by disrupting their cellular functions .

In Vitro Studies

Research has shown that compounds with a thiol moiety can significantly affect cellular processes:

- Cell Viability Assays : Experiments demonstrated that this compound could reduce cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent.

- Reactive Oxygen Species (ROS) Scavenging : Studies confirmed that this compound could effectively scavenge ROS, leading to decreased oxidative stress in cultured cells .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.